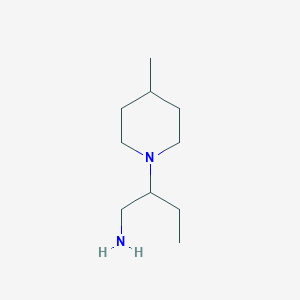

2-(4-Methylpiperidin-1-yl)butan-1-amine

Description

2-(4-Methylpiperidin-1-yl)butan-1-amine is an organic compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-10(8-11)12-6-4-9(2)5-7-12/h9-10H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVDGJTZDIASNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1CCC(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)butan-1-amine typically involves the reaction of 4-methylpiperidine with butan-1-amine under controlled conditions. One common method is the reductive amination of 4-methylpiperidine with butanal, followed by hydrogenation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing catalysts such as palladium on carbon or platinum oxide to facilitate the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Amides, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)butan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methylpiperidin-1-yl)butan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

- 2-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Uniqueness

2-(4-Methylpiperidin-1-yl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Biological Activity

2-(4-Methylpiperidin-1-yl)butan-1-amine, also referred to as N-(4-methylpiperidin-1-yl)butan-1-amine, is a compound with significant potential in pharmacology due to its structural characteristics. This article explores its biological activity, including its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₂₂N₂, with a molecular weight of approximately 170.3 g/mol. Its structure features a butan-1-amine backbone substituted with a 4-methylpiperidine moiety at the second carbon position. This configuration is thought to facilitate interactions with various biological targets, particularly in the central nervous system (CNS) .

While detailed mechanisms of action for this compound remain largely unexplored, preliminary studies suggest it may act as a versatile intermediate in organic synthesis and could exhibit pharmacological properties akin to those of other piperidine derivatives. Further research is needed to elucidate its precise interactions within biological systems .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with related compounds is presented below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-(2-Methylpiperidin-1-yl)propan-1-amine | C₉H₂₃N₂ | Contains a propanamine chain instead of butanamine |

| N,N-Dimethyl-2-(piperidin-2-yl)ethanamine | C₁₁H₁₅N₂ | Features dimethyl substitution on the nitrogen atom |

| Bis(1-methylpiperidin-4-yl)amine | C₁₂H₁₈N₂ | Contains two piperidine rings, enhancing steric bulk |

| 2-(1-Isopropylpiperidin-2-yl)ethanamine | C₁₁H₁₅N₂ | Isopropyl substitution provides unique steric effects |

This table illustrates the structural diversity among piperidine derivatives and highlights the potential for varying biological activities based on structural modifications .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, there are several relevant findings from related research:

- Neuropharmacology : Studies on similar piperidine compounds have shown efficacy in modulating neurotransmitter systems, indicating that this compound may share these properties. For instance, certain piperidine derivatives have been investigated for their roles as dopamine receptor antagonists or agonists .

- Synthetic Applications : The compound has been noted for its utility in organic synthesis, acting as an intermediate for various chemical transformations. This aspect underscores its relevance not only in pharmacology but also in synthetic organic chemistry .

- Potential Therapeutic Uses : Given its structural similarities to known pharmacological agents, ongoing studies aim to evaluate its potential as a therapeutic candidate for conditions such as anxiety and depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.